![molecular formula C19H24N2O2 B5622601 2-Methoxy-5-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol](/img/structure/B5622601.png)
2-Methoxy-5-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol
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Overview
Description
2-Methoxy-5-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group and a piperazine moiety attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol typically involves the reaction of 2-methoxy-5-hydroxybenzyl alcohol with 1-(2-methylphenyl)piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include palladium on carbon and copper iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2-Methoxy-5-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors in the body, potentially modulating their activity. The phenolic group may also contribute to the compound’s biological effects by participating in redox reactions and forming hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol
- 2-Methoxy-5-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]phenol
- 2-Methoxy-5-[[4-(4-bromophenyl)piperazin-1-yl]methyl]phenol
Uniqueness
2-Methoxy-5-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol is unique due to the presence of the 2-methylphenyl group, which may impart specific biological activities and chemical properties not observed in similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-methoxy-5-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-15-5-3-4-6-17(15)21-11-9-20(10-12-21)14-16-7-8-19(23-2)18(22)13-16/h3-8,13,22H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCGRLDNOKQONG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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